molecular formula C4H7ClO2S B11723074 but-2-ene-1-sulfonyl chloride

but-2-ene-1-sulfonyl chloride

Cat. No.: B11723074
M. Wt: 154.62 g/mol
InChI Key: ZJAOQAVOWVZRRT-UHFFFAOYSA-N
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Description

But-2-ene-1-sulfonyl chloride is an organic compound with the molecular formula C4H7ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a butene backbone. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

But-2-ene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of but-2-ene with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors. This method allows for precise control over reaction parameters, improving yield and safety. The process involves the oxidative chlorination of disulfides and thiols using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) .

Chemical Reactions Analysis

Types of Reactions

But-2-ene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonates, sulfonamides, sulfonyl hydrazides, sulfonyl hydroxylamines, and sulfonyl azides .

Scientific Research Applications

But-2-ene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of but-2-ene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, depending on the nucleophile and reaction conditions. The process often involves multi-electron transfer and can be influenced by the presence of catalysts like K-PHI .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonyl chloride
  • Methanesulfonyl chloride
  • Tosyl chloride

Uniqueness

But-2-ene-1-sulfonyl chloride is unique due to its butene backbone, which provides different reactivity compared to aromatic sulfonyl chlorides like benzenesulfonyl chloride. Its aliphatic nature allows for different applications and reaction pathways, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C4H7ClO2S

Molecular Weight

154.62 g/mol

IUPAC Name

but-2-ene-1-sulfonyl chloride

InChI

InChI=1S/C4H7ClO2S/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3

InChI Key

ZJAOQAVOWVZRRT-UHFFFAOYSA-N

Canonical SMILES

CC=CCS(=O)(=O)Cl

Origin of Product

United States

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